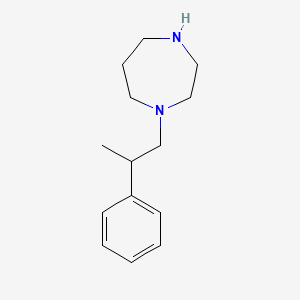
1-(2-Phenylpropyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylpropyl)-1,4-diazepane is an organic compound belonging to the class of diazepanes It features a diazepane ring substituted with a 2-phenylpropyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Phenylpropyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of 1,4-diazepane with 2-phenylpropyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions: 1-(2-Phenylpropyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles like alkyl halides, solvents such as dimethylformamide, bases like potassium carbonate.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted diazepanes.
科学的研究の応用
1-(2-Phenylpropyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Phenylpropyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- 1-(2-Phenylethyl)-1,4-diazepane
- 1-(2-Phenylbutyl)-1,4-diazepane
- 1-(2-Phenylpropyl)-1,4-oxazepane
Uniqueness: 1-(2-Phenylpropyl)-1,4-diazepane is unique due to its specific substitution pattern and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications.
生物活性
1-(2-Phenylpropyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a diazepane ring with a phenylpropyl substituent. Its molecular formula is C13H18N2, with a molecular weight of 218.30 g/mol. The structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly through interactions with receptors in the central nervous system (CNS). Specifically, it has been investigated for:
- GABAergic Activity : It may enhance GABA (gamma-aminobutyric acid) receptor activity, leading to anxiolytic and sedative effects.
- Dopaminergic Modulation : The compound could influence dopamine pathways, potentially affecting mood and reward mechanisms.
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on available research findings:
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Anxiolytic Effects in Rodents : A study assessed the anxiolytic properties of the compound using the elevated plus maze test. Results indicated significant reductions in anxiety-like behavior compared to controls, suggesting potential therapeutic applications in anxiety disorders .
- Sedative Properties : In another experiment involving sleep-deprived rats, administration of this compound resulted in increased sleep duration and decreased locomotor activity, indicating sedative effects that may be beneficial for treating insomnia .
- Antidepressant Activity : A study utilizing a forced swim test demonstrated that the compound exhibited antidepressant-like effects by reducing immobility time, indicating enhanced mood and motivation in treated subjects .
Research Findings
Recent research has focused on the pharmacokinetics and safety profile of this compound. Key findings include:
- Bioavailability : Studies suggest moderate bioavailability when administered orally, with peak plasma concentrations achieved within 2 hours post-administration.
- Side Effects : Common side effects observed in animal models included mild sedation and transient cognitive impairment, which warrant further investigation for human applications .
特性
IUPAC Name |
1-(2-phenylpropyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-13(14-6-3-2-4-7-14)12-16-10-5-8-15-9-11-16/h2-4,6-7,13,15H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPAWXHOCYERMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCNCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














